Cas no 325-12-2 (naphthalene-2-sulfonyl fluoride)

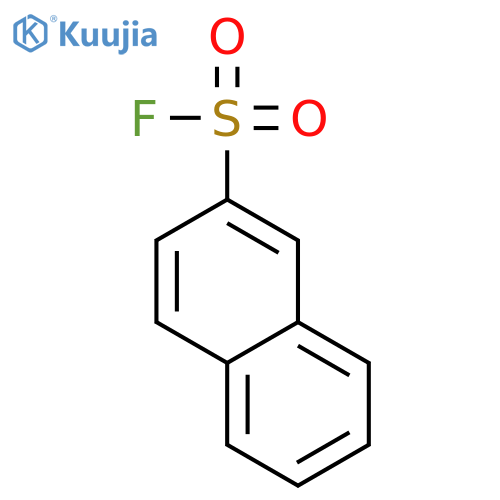

325-12-2 structure

商品名:naphthalene-2-sulfonyl fluoride

naphthalene-2-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2-Naphthalenesulfonyl fluoride

- naphthalene-2-sulfonyl fluoride

- MFCD00457016

- 325-12-2

- DTXSID80496942

- SCHEMBL10573506

- 2-Naphthalenesulfonyl fluoride, 95%

- CY-0289

- Naphthalene-2-sulfonylfluoride

- LGWYRYDAHZTSKX-UHFFFAOYSA-N

- EN300-224381

-

- MDL: MFCD00457016

- インチ: InChI=1S/C10H7FO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

- InChIKey: LGWYRYDAHZTSKX-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 210.01511

- どういたいしつりょう: 210.01507880g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 42.5Ų

じっけんとくせい

- ゆうかいてん: 83-88 °C

- PSA: 34.14

naphthalene-2-sulfonyl fluoride セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280-P305+P351+P338-P310

- 危険物輸送番号:UN 3261 8 / PGII

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: 26-36/37/39-45

-

危険物標識:

naphthalene-2-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-224381-1.0g |

naphthalene-2-sulfonyl fluoride |

325-12-2 | 95% | 1.0g |

$328.0 | 2024-06-20 | |

| Enamine | EN300-224381-5.0g |

naphthalene-2-sulfonyl fluoride |

325-12-2 | 95% | 5.0g |

$949.0 | 2024-06-20 | |

| abcr | AB278070-5 g |

2-Naphthalenesulfonyl fluoride, 97%; . |

325-12-2 | 97% | 5 g |

€65.00 | 2023-07-20 | |

| abcr | AB278070-5g |

2-Naphthalenesulfonyl fluoride, 97%; . |

325-12-2 | 97% | 5g |

€65.00 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2033735-5g |

Naphthalene-2-sulfonyl fluoride |

325-12-2 | 97% | 5g |

¥539.00 | 2024-08-02 | |

| Enamine | EN300-224381-0.25g |

naphthalene-2-sulfonyl fluoride |

325-12-2 | 95% | 0.25g |

$121.0 | 2024-06-20 | |

| Enamine | EN300-224381-2.5g |

naphthalene-2-sulfonyl fluoride |

325-12-2 | 95% | 2.5g |

$642.0 | 2024-06-20 | |

| Enamine | EN300-224381-0.5g |

naphthalene-2-sulfonyl fluoride |

325-12-2 | 95% | 0.5g |

$229.0 | 2024-06-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ALD00056-1G |

naphthalene-2-sulfonyl fluoride |

325-12-2 | 1g |

¥731.52 | 2023-11-11 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N904795-5g |

2-Naphthalenesulfonyl fluoride |

325-12-2 | 98% | 5g |

3,900.60 | 2021-05-17 |

naphthalene-2-sulfonyl fluoride 関連文献

-

Masahiro Sadakane,Daisuke Tsukuma,Michael H. Dickman,Bassem S. Bassil,Ulrich Kortz,Micka?l Capron,Wataru Ueda Dalton Trans. 2007 2833

-

J. R. Berenguer,J. G. Pichel,N. Giménez,E. Lalinde,M. T. Moreno,S. Pi?eiro-Hermida Dalton Trans. 2015 44 18839

325-12-2 (naphthalene-2-sulfonyl fluoride) 関連製品

- 368-43-4(benzenesulfonyl fluoride)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量